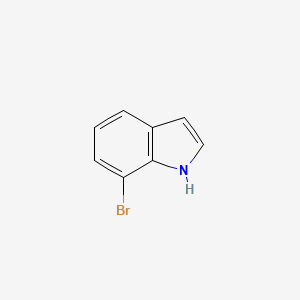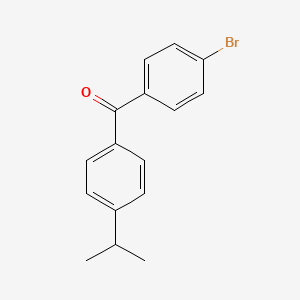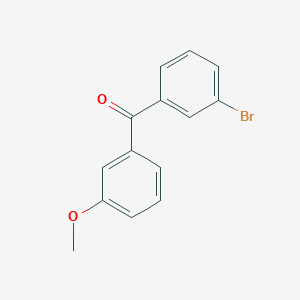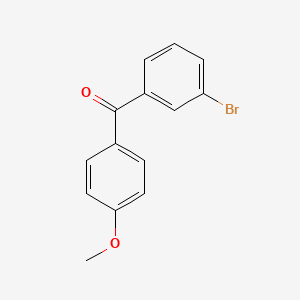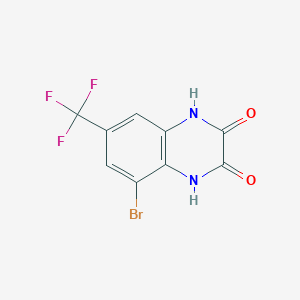
5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione
Descripción general
Descripción
Azaindoles, which include compounds similar to the one you mentioned, are a growing class of indole isosteres that possess promising biological profiles . They are often used in the synthesis of various organic compounds due to their versatility and unique physicochemical properties .
Synthesis Analysis
The synthesis of azaindoles often involves initial Sonogashira coupling of a 3-halosubstituted-2-aminopyridine . The intermediate alkynylpyridines are then exposed to a variety of different reaction conditions and reagents to afford the desired azaindoles .Molecular Structure Analysis
Azaindoles are heterocyclic compounds that contain a pyridine and a pyrrole ring fused by a C-C bond . They are considered excellent bioisosteres of the indole or purine systems .Chemical Reactions Analysis
Azaindoles are versatile and readily participate in chemical reactions. Electrophilic substitution occurs readily on azaindoles due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of azaindoles can vary depending on the specific compound. Generally, they are crystalline and colorless in nature with specific odors .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione has been a subject of research in the field of chemistry, particularly in the synthesis and structural analysis of various compounds. For instance, studies have shown that alterations in the molecular structure of related compounds can significantly change their conformation and influence the assembly mode in crystals. Such research is pivotal in understanding the characteristics and potential applications of these compounds in various fields (Kravtsov et al., 2012).
Chemical Reactions and Mechanisms
The compound has been used in studies focusing on specific chemical reactions and mechanisms. Research has explored the processes like acetoxylation and the synthesis of derivatives through reactions with other chemicals. These studies contribute to a deeper understanding of the chemical properties and potential reactivity of the compound, which is important for its application in more complex chemical syntheses (Zhang‐Lin Zhou et al., 1995).
Biological Characterization and Potential Applications
The biological characterization of derivatives of 5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione has been studied, particularly as antagonists acting at certain receptor sites. This kind of research is fundamental for developing potential pharmaceutical applications and understanding the biological interactions of these compounds (Ametamey et al., 2000).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2O2/c10-4-1-3(9(11,12)13)2-5-6(4)15-8(17)7(16)14-5/h1-2H,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZJFNLLFBTUGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C(=O)N2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384250 | |
| Record name | 5-bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione | |
CAS RN |
153504-79-1 | |
| Record name | 5-bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

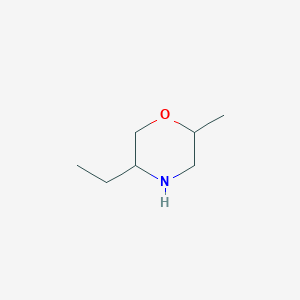
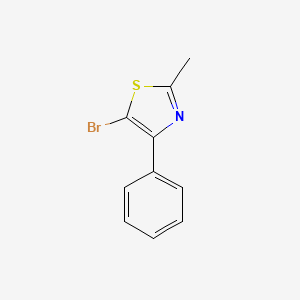
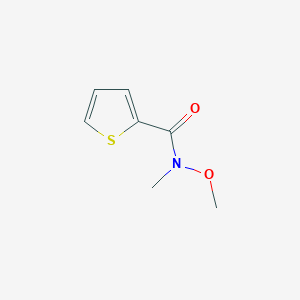
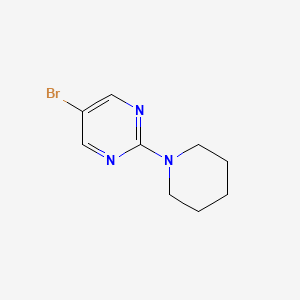
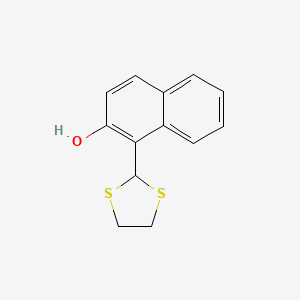
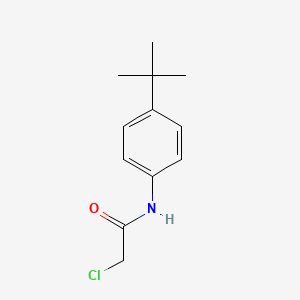
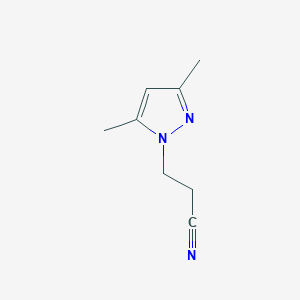
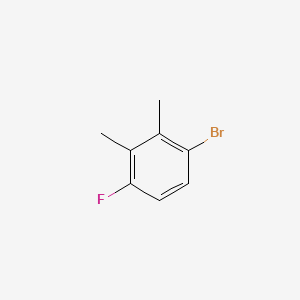
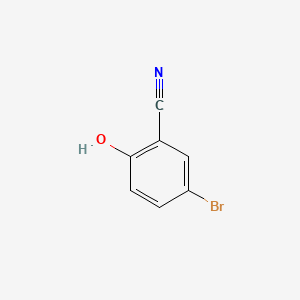
![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1273606.png)
